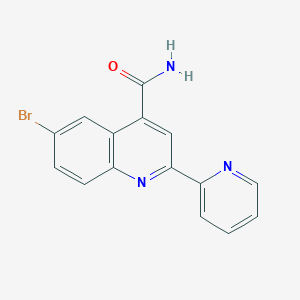
6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide, also known as BRQ, is a synthetic compound with potential applications in scientific research. It is a quinoline derivative that has been shown to have interesting biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth and proliferation. It may also affect the expression of certain genes that are involved in these processes.
Biochemical and Physiological Effects:
6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to have a number of interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it may also have potential as an antimicrobial agent. Additionally, 6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to have neuroprotective effects, and it may be able to prevent or slow the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, its potential applications in medicinal chemistry make it an attractive target for research. However, one limitation of using 6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are a number of potential future directions for research on 6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide. One area of interest is the development of more efficient synthesis methods for 6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide and related compounds. Additionally, further research is needed to fully understand the mechanism of action of 6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide and to identify its molecular targets. Finally, there is potential for the development of novel therapeutic agents based on the structure of 6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide, particularly in the field of cancer research.
Méthodes De Synthèse
6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-bromo-4-chloroquinoline with 2-pyridinylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with carboxylic acid to obtain 6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide.
Applications De Recherche Scientifique
6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticancer activity, and it may also have potential as an antimicrobial agent. Additionally, 6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
6-bromo-2-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O/c16-9-4-5-12-10(7-9)11(15(17)20)8-14(19-12)13-3-1-2-6-18-13/h1-8H,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMVTZSKEYCNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5794336.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5794350.png)
![N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5794360.png)
![5-[(2-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794363.png)
![1-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5794376.png)
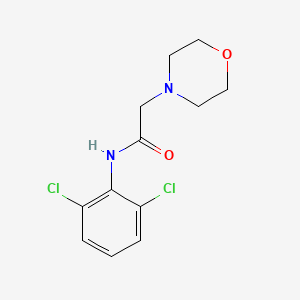
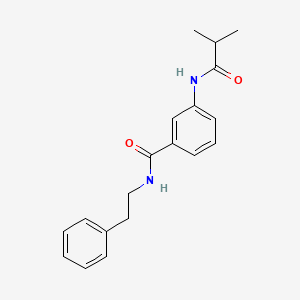
![4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine](/img/structure/B5794392.png)
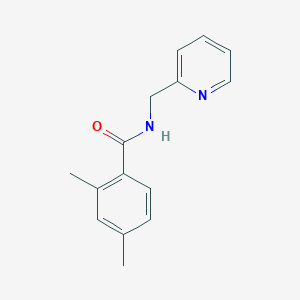

![N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5794418.png)
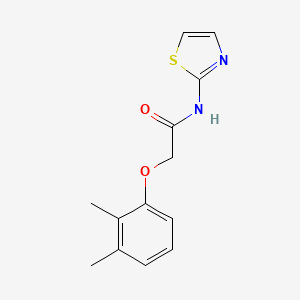
![4-[(2,3-dimethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5794437.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5794441.png)